1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
CAS No.: 191327-29-4
Cat. No.: VC7819235
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191327-29-4 |
|---|---|
| Molecular Formula | C7H10ClN3O2 |
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H |
| Standard InChI Key | IJWPDVGZOCCGRA-UHFFFAOYSA-N |
| SMILES | C1C(NCC2=C1N=CN2)C(=O)O.Cl |
| Canonical SMILES | C1C(NCC2=C1N=CN2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a bicyclic system where an imidazole ring is fused to a partially saturated pyridine ring. The carboxylic acid group at position 6 enhances polarity, while the hydrochloride salt improves solubility in aqueous media. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O₂ |
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid; hydrochloride |
| SMILES | C1C(NCC2=C1N=CN2)C(=O)O.Cl |
| InChIKey | IJWPDVGZOCCGRA-UHFFFAOYSA-N |
The fused ring system imposes conformational constraints, favoring interactions with biological targets such as enzymes or receptors. The carboxylic acid group participates in salt bridges or coordination complexes, while the protonated amine in the imidazole ring facilitates ionic interactions .
Synthetic Routes and Optimization
Base-Catalyzed Pictet-Spengler Reaction
A common synthetic route involves the Pictet-Spengler reaction, where histamine or histidine analogs react with aldehydes under basic conditions to form tetrahydroimidazopyridine derivatives . For this compound, the reaction proceeds as follows:
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Condensation: Histamine reacts with a carbonyl source (e.g., glyoxylic acid) to form a Schiff base intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the imidazole nitrogen generates the bicyclic framework.
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Acidification: Treatment with hydrochloric acid yields the hydrochloride salt .
Dehydrogenation and Functionalization
Post-synthetic modifications include dehydrogenation using elemental sulfur in dimethylformamide (DMF) at 120–130°C to introduce aromaticity or oxidative decarboxylation to remove the carboxylic acid group . These steps enable the generation of derivatives for structure-activity relationship (SAR) studies .
Research Findings and Comparative Analysis
Comparative Pharmacokinetics
A comparison with spinaceamine dihydrochloride (CAS: 62002-31-7) reveals distinct properties:
| Property | 1H,4H,5H,6H,7H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid Hydrochloride | Spinaceamine Dihydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₀ClN₃O₂ | C₆H₁₀Cl₂N₃ |
| Molecular Weight | 203.62 g/mol | 159.62 g/mol |
| Key Functional Group | Carboxylic Acid | Primary Amine |
| Solubility | High (due to hydrochloride salt) | Moderate |
The carboxylic acid group in the former enhances binding to polar enzyme active sites, whereas spinaceamine’s primary amine favors interactions with acidic residues .
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